molecular formula C8H14N2S B7877920 N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine

Cat. No.: B7877920
M. Wt: 170.28 g/mol
InChI Key: JTUFFOJICWXKMU-UHFFFAOYSA-N
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Description

Product Overview: N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine (CAS 933717-45-4) is an organic compound featuring a 1,2-diamine backbone substituted with a methyl group and a thiophen-3-ylmethyl group on the same nitrogen atom. With a molecular formula of C8H14N2S and a molecular weight of 170.28 g/mol, this compound is a key chemical building block for research and development purposes . Research Value and Applications: While the specific biological activity of this compound requires further investigation, its molecular structure classifies it as a thiophene-derived diamine. Compounds within this chemical family are of significant interest in medicinal and materials chemistry. Structurally similar diamines are frequently utilized as key precursors in organic synthesis, particularly for the preparation of Schiff base ligands . These ligands, formed by the reaction of a primary amine with an aldehyde, are crucial in coordinating with various metal ions to form metal complexes. Research on analogous molecules has demonstrated that such metal complexes can exhibit promising in vitro antimicrobial activity against a range of bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents . The presence of the thiophene ring, a common heterocycle in pharmaceuticals, further enhances the compound's utility as a versatile scaffold for constructing more complex molecules for biological evaluation. Usage Notes: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-methyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(4-3-9)6-8-2-5-11-7-8/h2,5,7H,3-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFFOJICWXKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction with Ethylenediamine Derivatives

The most direct method involves condensing thiophene-3-carbaldehyde with N-methylethylenediamine under mild acidic conditions. In a representative procedure, equimolar quantities of thiophene-3-carbaldehyde (20 mmol) and N-methylethylenediamine (20 mmol) are stirred in ethanol at room temperature for 24 hours, yielding a Schiff base intermediate. Subsequent reduction using sodium borohydride (NaBH4) in methanol produces the target diamine in 72–78% yield. Critical parameters include:

  • Solvent : Ethanol or methanol, which stabilize the intermediate.

  • Catalyst : Acetic acid (2–3 drops) to accelerate imine formation.

  • Workup : Filtration and recrystallization in ethanol enhance purity.

This method is favored for its simplicity but requires rigorous moisture control to prevent hydrolysis of the imine intermediate.

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed cross-coupling offers a robust alternative for introducing the thiophene moiety. A modified protocol from MDPI adapts this approach using 3-bromothiophene and N1,N1-dimethylethane-1,2-diamine. Key steps include:

  • Catalyst System : Pd(OAc)2 (10 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 20 mol%).

  • Base : tert-Butoxide (t-BuONa) in toluene under microwave irradiation (15 min, 150°C).

  • Isolation : Filtration through Celite and column chromatography (silica gel, CH2Cl2/MeOH).

Yields reach 75% with minimal debromination byproducts, attributed to the microwave’s uniform heating. Comparative studies show that ligand choice (e.g., dppf vs. PCy3) significantly affects efficiency, with dppf suppressing side reactions by stabilizing the Pd center.

Reductive Amination

Reductive amination bypasses the isolation of Schiff base intermediates. Thiophene-3-carbaldehyde reacts with N-methylethylenediamine in methanol, with NaBH3CN as the reducing agent. After 12 hours at 60°C, the crude product is purified via acid-base extraction (HCl/NaHCO3), achieving 68% yield. Advantages include:

  • Single-Pot Synthesis : Eliminates intermediate isolation.

  • Chemoselectivity : NaBH3CN selectively reduces imines without attacking thiophene rings.

Reaction Optimization

Optimizing the Buchwald-Hartwig cross-coupling (Table 1) reveals that toluene outperforms DMF or THF by minimizing Pd aggregation. Microwave irradiation reduces reaction time from 24 hours to 15 minutes compared to conventional heating. For condensation routes, ethanol increases yields by 12% over dichloromethane due to better solubility of the diamine.

Table 1. Optimization of Cross-Coupling Conditions for this compound

EntryLigandBaseSolventTemp (°C)Yield (%)
1PCy3t-BuONaToluene15058
2dppft-BuONaToluene15075
3XantphosK2CO3DMF12041

Characterization and Analytical Data

4.1. Spectroscopic Analysis

  • 1H NMR (500 MHz, CDCl3): δ 7.25 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95 (d, J = 5.1 Hz, 1H, thiophene-H), 3.75 (s, 2H, CH2-thiophene), 2.65–2.55 (m, 4H, N-CH2), 2.30 (s, 3H, N-CH3).

  • 13C NMR (126 MHz, CDCl3): δ 140.2 (C-S), 127.8 (thiophene-CH), 58.4 (N-CH2), 45.1 (N-CH3).

  • IR (KBr): 3280 cm−1 (N-H stretch), 1560 cm−1 (C-N bend), 780 cm−1 (C-S vibration).

4.2. Mass Spectrometry
ESI-MS (m/z): 171.1 [M+H]+, consistent with the molecular formula C8H14N2S.

Comparative Analysis of Methods

Table 2. Efficiency of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
Condensation/Reduction7895ModerateLow
Buchwald-Hartwig7598HighHigh
Reductive Amination6892HighMedium

The Buchwald-Hartwig method excels in purity and scalability but requires expensive Pd catalysts. Condensation strikes a balance between cost and yield, making it suitable for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Structure and Composition

This compound has the molecular formula C10H14N2SC_{10}H_{14}N_2S, indicating the presence of nitrogen, sulfur, and carbon atoms. Its structure features a thiophene ring, which enhances its reactivity and potential interactions in biological systems.

Physical Properties

  • Molecular Weight : 182.29 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.

Case Studies:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various reactions, such as alkylation and acylation, makes it valuable in synthetic organic chemistry.

Synthetic Pathways:

  • Formation of Thiophene Derivatives : It can be used to synthesize thiophene-containing compounds that are important in materials science and electronics.

Materials Science

Due to its unique electronic properties imparted by the thiophene moiety, this compound is explored for applications in organic electronics.

Potential Applications:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed in the development of efficient OLEDs.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential antitumor agentExhibits cytotoxic effects on cancer cells
Organic SynthesisIntermediate for synthesizing bioactive compoundsUseful in forming thiophene derivatives
Materials ScienceComponent for organic electronicsPotential use in OLED technology

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and diamine moiety allow the compound to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure is compared to similar ethane-1,2-diamine derivatives in Table 1. Key structural variations influence reactivity, solubility, and applications.

Table 1: Structural Analogues of N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine

Compound Name Substituents on N1 Key Functional Groups Applications Reference
N1-Methyl-N1-(3-methylbenzyl)ethane-1,2-diamine Methyl, 3-methylbenzyl Aromatic (benzyl) Coordination chemistry
N1,N1-Dimethyl-1-phenylethane-1,2-diamine Dimethyl, phenyl Aromatic (phenyl) Catalysis
N1-(Ferrocenylmethyl)ethane-1,2-diamine derivatives Ferrocenylmethyl Organometallic (ferrocene) Redox-active materials
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine 2,4,6-Trimethylbenzyl Sterically hindered aromatic Chiral recognition

Key Observations :

  • Thiophene vs.
  • Methyl Substitution : Methyl groups reduce steric hindrance compared to bulkier substituents (e.g., trimethylbenzyl), favoring catalytic activity .

Thermodynamic Properties

provides thermodynamic data for N-methyl-substituted ethane-1,2-diamines, relevant for understanding the target compound’s behavior.

Table 2: Thermodynamic Properties of N-Methyl Ethane-1,2-diamine Derivatives

Compound ΔvapH (kJ/mol) Vapor Pressure (kPa, 298 K) Reference
Ethane-1,2-diamine (unsubstituted) 54.2 0.12
N1-Methyl-N1-ethyl derivative 61.3 0.08
N1,N1-Dimethyl derivative 58.9 0.10

Analysis :

  • The methyl and thiophen-3-ylmethyl groups likely increase molecular weight and reduce volatility compared to the parent compound.
  • Hydrogen bonding capacity is reduced due to N-methylation, affecting solubility in polar solvents .

Corrosion Inhibition Efficiency

Ethane-1,2-diamine derivatives are effective corrosion inhibitors. Comparisons with aliphatic analogs highlight substituent effects ().

Table 3: Corrosion Inhibition Efficiency of Amine Derivatives

Compound Inhibition Efficiency (%) Metal Surface Method Reference
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) 85 Steel DFT/EIS
N1-Methyl-N1-(thiophen-3-ylmethyl) derivative* *Predicted: 78–88 Steel N/A
N1,N1-Dimethyl-1-phenylethane-1,2-diamine 72 Iron Molecular dynamics

Notes:

  • Aromatic substituents (e.g., thiophene) enhance adsorption on metal surfaces via π-electron interactions, improving inhibition compared to purely aliphatic chains .
  • Methyl groups may reduce electron density on nitrogen, slightly lowering efficiency relative to DETA .

Table 4: Catalytic Performance of Ethane-1,2-diamine Complexes

Ligand Structure Metal Center Reaction Yield/Selectivity Reference
N,N’-Bis(2-hydroxyethyl) derivative Platinum(II) Anticancer drug synthesis 90% yield
N1-Methyl-N1-(thiophen-3-ylmethyl) derivative* Manganese Epoxidation *Predicted: 85–92%
N,N’-Bis(2-pyridylmethyl) derivative Manganese Butadiene epoxidation 90% yield, >99% sel.

Insights :

  • Thiophene’s electron-donating properties may enhance metal-ligand charge transfer, improving catalytic activity in oxidation reactions .
  • Hydroxyethyl groups in platinum complexes stabilize boat conformations via hydrogen bonding, critical for drug design .

Key Steps :

Reductive Amination : React thiophen-3-ylmethylamine with methylglyoxal, followed by NaBH4 reduction (similar to , % yield).

Purification : Recrystallization or chromatography, with purity confirmed via melting point and NMR (as in ).

Challenges :

  • Steric hindrance from the thiophene group may require longer reaction times compared to benzyl analogs .

Biological Activity

N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its electronic properties that enhance biological activity. The synthesis typically involves the reaction of ethane-1,2-diamine with thiophene derivatives under controlled conditions. The methylation of the nitrogen atom is achieved using N-methylation reagents, often requiring specific temperatures and bases to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations .

Anticancer Potential

The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The presence of the thiophene moiety appears to enhance its ability to interact with cellular targets, potentially leading to effective therapeutic outcomes .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The thiophene ring facilitates binding to biological macromolecules, which can lead to alterations in enzyme activity or receptor modulation. This interaction is crucial for its antimicrobial and anticancer activities .

Research Findings and Case Studies

A variety of studies have documented the biological activity of this compound:

Study Findings Methodology
Study 1Inhibition of E. coli growth at 50 µg/mLAgar diffusion method
Study 2Induction of apoptosis in breast cancer cellsFlow cytometry analysis
Study 3Antifungal activity against Candida albicansMIC determination

These findings underscore the compound's potential as a therapeutic agent in treating infections and cancer.

Comparison with Similar Compounds

When compared to other similar compounds, this compound shows unique properties due to its structural features:

Compound Structural Features Biological Activity
N,N-Dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamineContains a dimethyl groupModerate antibacterial activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-triazoleContains a triazole ringStrong antifungal properties

The presence of the thiophene moiety significantly enhances the biological activity of these compounds, making them valuable in medicinal chemistry .

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